molecular formula C14H11F3N2O3 B2947346 N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline CAS No. 849-58-1

N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B2947346
CAS No.: 849-58-1
M. Wt: 312.248
InChI Key: ZRUDCDLVWYLZRI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group, a nitro group, and a methoxyphenyl group attached to an aniline backbone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline typically involves a multi-step process. One common method includes the nitration of 4-methoxyaniline to introduce the nitro group, followed by the introduction of the trifluoromethyl group through a suitable trifluoromethylation reaction. The final step involves coupling the intermediate with an appropriate aniline derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline is unique due to the specific combination of functional groups it possesses. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the nitro and methoxy groups provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c1-22-11-5-3-10(4-6-11)18-12-7-2-9(14(15,16)17)8-13(12)19(20)21/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUDCDLVWYLZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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